molecular formula C10H13NO3 B1313938 2-(3,5-Dimethoxyphenyl)acetamide

2-(3,5-Dimethoxyphenyl)acetamide

Cat. No.: B1313938
M. Wt: 195.21 g/mol
InChI Key: GMSVYOYGGWZFNT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)acetamide is a substituted acetamide featuring a phenyl ring with methoxy groups at the 3- and 5-positions. These derivatives often retain the 3,5-dimethoxyphenylacetamide core but incorporate additional functional groups, enabling structure-activity relationship (SAR) studies. Key spectral data for derivatives include HRMS and FTIR profiles, which confirm structural integrity and regiochemistry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H13NO3/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H2,11,12)

InChI Key

GMSVYOYGGWZFNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The coumarin derivative (4fa) exhibits a strong C=O stretch at 1710 cm⁻¹, characteristic of both acetamide and coumarin carbonyl groups .

Sulfur-Containing Derivatives

Compound Name Structural Features Molecular Formula Molecular Weight Key Spectral Data Synthesis Method Reference
2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide Triazolylthio substituent C₁₈H₁₈N₄O₃S₂ 426.08 CAS: 585553-18-0 Multi-step heterocyclic synthesis
N-(3,5-Dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuropyrimidinyl sulfanyl group C₂₅H₂₇N₃O₆S 509.16 CAS: 872207-50-6 Not specified

Key Findings :

  • Sulfur-containing derivatives often exhibit enhanced hydrogen bonding due to thioether or sulfonyl groups, as seen in crystallographic studies of related acetanilides .
  • The benzofuropyrimidinyl derivative’s large aromatic system may enhance binding to hydrophobic enzyme pockets, a trait exploited in kinase inhibitors .

Nitrogen-Containing Derivatives

Compound Name Structural Features Molecular Formula Molecular Weight Key Spectral Data Synthesis Method Reference
2-(3,5-Dimethoxyphenyl)-N-(pyridin-2-yl)acetamide 1-oxide Pyridine N-oxide moiety C₁₅H₁₅N₂O₄ 287.10 HRMS: 287.10 [M⁺]; purified via flash chromatography Electrophilic amination
N-(3,5-Dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride Methylamino group with hydrochloride salt C₁₁H₁₅ClN₂O₃ 282.70 CAS: 1376326-19-0 Not specified

Key Findings :

  • Pyridine N-oxide derivatives demonstrate improved solubility in polar solvents due to the hydrophilic N-oxide group .
  • The methylamino-hydrochloride derivative’s ionic form may enhance bioavailability, a common strategy in prodrug design .

Halogenated and Complex Substituents

Compound Name Structural Features Molecular Formula Molecular Weight Key Spectral Data Synthesis Method Reference
2-[3-(3-Chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide Chlorobenzoyl-naphthyridinone hybrid C₂₆H₂₀ClN₃O₅ 513.89 Not specified Not specified
2-Cyclopentyl-N-(3,5-dimethoxyphenyl)-2-[4-(3-nitrobenzoyl)piperazin-1-yl]acetamide Cyclopentyl and nitrobenzoyl-piperazine groups C₂₇H₃₀N₄O₆ 518.55 Not specified Not specified

Key Findings :

  • Complex substituents like nitrobenzoyl-piperazine introduce steric bulk, which could modulate receptor selectivity in drug candidates .

Structural and Physicochemical Trends

  • Molecular Weight : Derivatives range from 287.10 (pyridine N-oxide) to 518.55 (cyclopentyl-nitrobenzoyl-piperazine), impacting membrane permeability and solubility.
  • Hydrogen Bonding : Sulfur and nitrogen substituents enhance intermolecular interactions, as evidenced by crystallographic data .
  • Biological Relevance : While direct activity data for the parent compound are absent, derivatives show roles in Hedgehog pathway inhibition (e.g., Compound 18 in ) and kinase modulation .

Notes

  • The evidence lacks direct data on the unmodified this compound, necessitating inferences from its derivatives.
  • Spectral and synthetic data are inconsistently reported across studies, highlighting the need for standardized characterization protocols.
  • Biological activities are inferred from structural analogs; dedicated assays for the parent compound are recommended for future work.

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